molecular formula C12H15NO4 B13871808 Butyl 2-(4-nitrophenyl)acetate

Butyl 2-(4-nitrophenyl)acetate

Cat. No.: B13871808
M. Wt: 237.25 g/mol
InChI Key: HOKYCVISTXKHLD-UHFFFAOYSA-N
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Description

Butyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C₁₂H₁₅NO₄. It is an ester derived from butanol and 2-(4-nitrophenyl)acetic acid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-nitrophenyl)acetate typically involves the esterification of 2-(4-nitrophenyl)acetic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of reactive distillation, which combines the reaction and separation steps into a single unit, thereby increasing efficiency and reducing costs .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Aminophenyl)acetic acid.

    Reduction: Butanol and 2-(4-nitrophenyl)acetic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Butyl 2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Similar ester structure but lacks the nitro group.

    2-(4-Nitrophenyl)acetic acid: Similar aromatic structure but lacks the ester group.

    Methyl 2-(4-nitrophenyl)acetate: Similar ester structure but with a methyl group instead of a butyl group.

Uniqueness

Butyl 2-(4-nitrophenyl)acetate is unique due to the presence of both the ester and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

butyl 2-(4-nitrophenyl)acetate

InChI

InChI=1S/C12H15NO4/c1-2-3-8-17-12(14)9-10-4-6-11(7-5-10)13(15)16/h4-7H,2-3,8-9H2,1H3

InChI Key

HOKYCVISTXKHLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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